molecular formula C8H11N3O B1526546 1-(3-Aminophenyl)-1-methylurea CAS No. 1247579-66-3

1-(3-Aminophenyl)-1-methylurea

Cat. No.: B1526546
CAS No.: 1247579-66-3
M. Wt: 165.19 g/mol
InChI Key: BDJRCQFJPAZFIC-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-1-methylurea is an organic compound with the molecular formula C8H10N2O It is characterized by the presence of an amine group attached to a phenyl ring, which is further substituted with a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-1-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminophenyl isocyanate with methylamine under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as acid or base catalysts, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-1-methylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, with reagents such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of 3-nitro-1-(3-aminophenyl)-1-methylurea.

  • Reduction: Formation of 3-amino-1-(3-aminophenyl)-1-methylurea.

  • Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

1-(3-Aminophenyl)-1-methylurea has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(3-Aminophenyl)-1-methylurea is structurally similar to other compounds such as 1-(2-aminophenyl)-1-methylurea and 1-(4-aminophenyl)-1-methylurea. These compounds differ in the position of the amino group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to its analogs.

Comparison with Similar Compounds

  • 1-(2-aminophenyl)-1-methylurea

  • 1-(4-aminophenyl)-1-methylurea

  • 1-(3-aminophenyl)ethanol

  • 3-Aminoacetophenone

Properties

IUPAC Name

1-(3-aminophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRCQFJPAZFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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